3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(2-methylphenyl)- is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyrroles and isoxazoles can be reacted using reagents like oxalyl chloride under reflux in solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(2-methylphenyl)- involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrrolo[3,2-d]isoxazole, 3-(2,6-dichlorophenyl)-5,6-dihydro-: This compound has similar structural features but different substituents on the aromatic ring.
4H-Pyrrolo[3,2-d]isoxazole, 3-(2-fluorophenyl)-5,6-dihydro-: Another analog with a fluorine substituent.
Uniqueness
4H-Pyrrolo[3,2-d]isoxazole, 5,6-dihydro-3-(2-methylphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O/c1-8-4-2-3-5-9(8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
NHXZBETZEBICRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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